

In Vitro Profile of Glucocerebrosidase-IN-1 Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: *Glucocerebrosidase-IN-1 hydrochloride*

Cat. No.: *B15139680*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of **Glucocerebrosidase-IN-1 hydrochloride**, a potent and selective inhibitor of the lysosomal enzyme Glucocerebrosidase (GCase). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways implicated in GCase dysfunction.

Core Data Presentation

Glucocerebrosidase-IN-1 hydrochloride has been characterized as a significant modulator of GCase activity. Its inhibitory potential and its capacity to enhance the activity of a mutant form of the enzyme are summarized below.

Parameter	Value	Cell/System	Source
IC50	29.3 μ M	Purified GCase	[1]
Ki	18.5 μ M	Purified GCase	[1]
GCase Activity Enhancement	1.8-fold increase	Fibroblasts with homozygous L444P mutation	[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the characterization of **Glucocerebrosidase-IN-1 hydrochloride** and other GCase modulators.

In Vitro GCase Enzyme Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified GCase.

Materials:

- Purified recombinant human Glucocerebrosidase (GCase)
- 4-Methylumbelliferyl- β -D-glucopyranoside (4-MUG), fluorogenic substrate
- Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing a detergent such as sodium taurocholate
- Test compound (e.g., **Glucocerebrosidase-IN-1 hydrochloride**) dissolved in a suitable solvent (e.g., DMSO)
- Stop Solution: Glycine-NaOH buffer (pH 10.7)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well plate, add a fixed amount of purified GCase to each well.
- Add the serially diluted test compound to the wells. Include a vehicle control (solvent only) and a no-enzyme control.
- Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time.

- Initiate the enzymatic reaction by adding the 4-MUG substrate to each well.
- Incubate the plate at 37°C for a defined period, protected from light.
- Terminate the reaction by adding the stop solution to each well.
- Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a plate reader with excitation and emission wavelengths of approximately 365 nm and 445 nm, respectively.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular GCase Activity Enhancement Assay in Patient-Derived Fibroblasts

This protocol is adapted from methodologies used to assess the ability of pharmacological chaperones to rescue the activity of mutant GCase in patient-derived cells, such as those with the L444P mutation.^[2]

Materials:

- Human skin fibroblasts from a Gaucher disease patient with the homozygous L444P mutation and wild-type fibroblasts.
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Test compound (e.g., **Glucocerebrosidase-IN-1 hydrochloride**) dissolved in cell culture medium.
- Lysis Buffer: Citrate-phosphate buffer (pH 5.4) with 0.25% Triton X-100 and protease inhibitors.^[3]
- 4-Methylumbelliferyl- β -D-glucopyranoside (4-MUG) substrate solution.

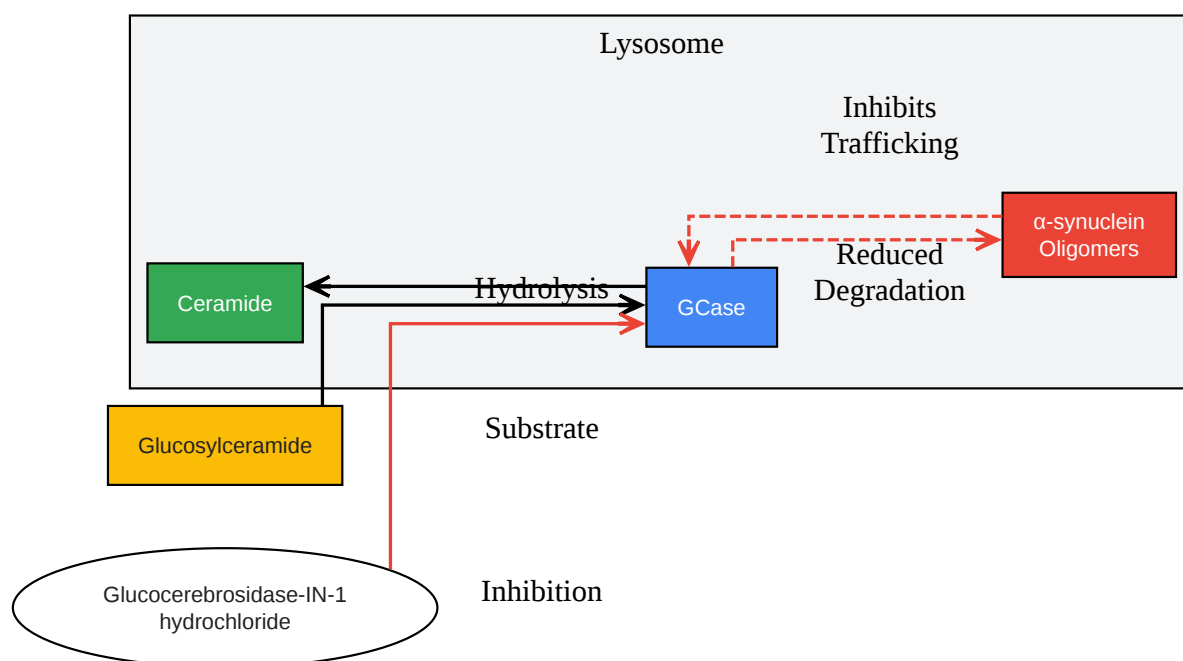
- Stop Solution: Glycine-NaOH buffer (pH 10.7).
- BCA protein assay kit.
- 96-well black microplate.
- Fluorescence plate reader.

Procedure:

- Seed the fibroblasts in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for 4 days.^[2] Include an untreated control.
- After the treatment period, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells by adding the lysis buffer and incubating on ice.
- Clarify the cell lysates by centrifugation.
- Determine the total protein concentration of each lysate using a BCA assay.
- In a 96-well black microplate, add a standardized amount of protein from each cell lysate.
- Initiate the GCase activity assay by adding the 4-MUG substrate solution.
- Incubate at 37°C for 1 hour, protected from light.
- Stop the reaction by adding the stop solution.
- Measure the fluorescence as described in the enzyme inhibition assay protocol.
- Normalize the fluorescence readings to the total protein concentration to determine the specific GCase activity.
- Calculate the fold-increase in GCase activity in the treated cells compared to the untreated cells.

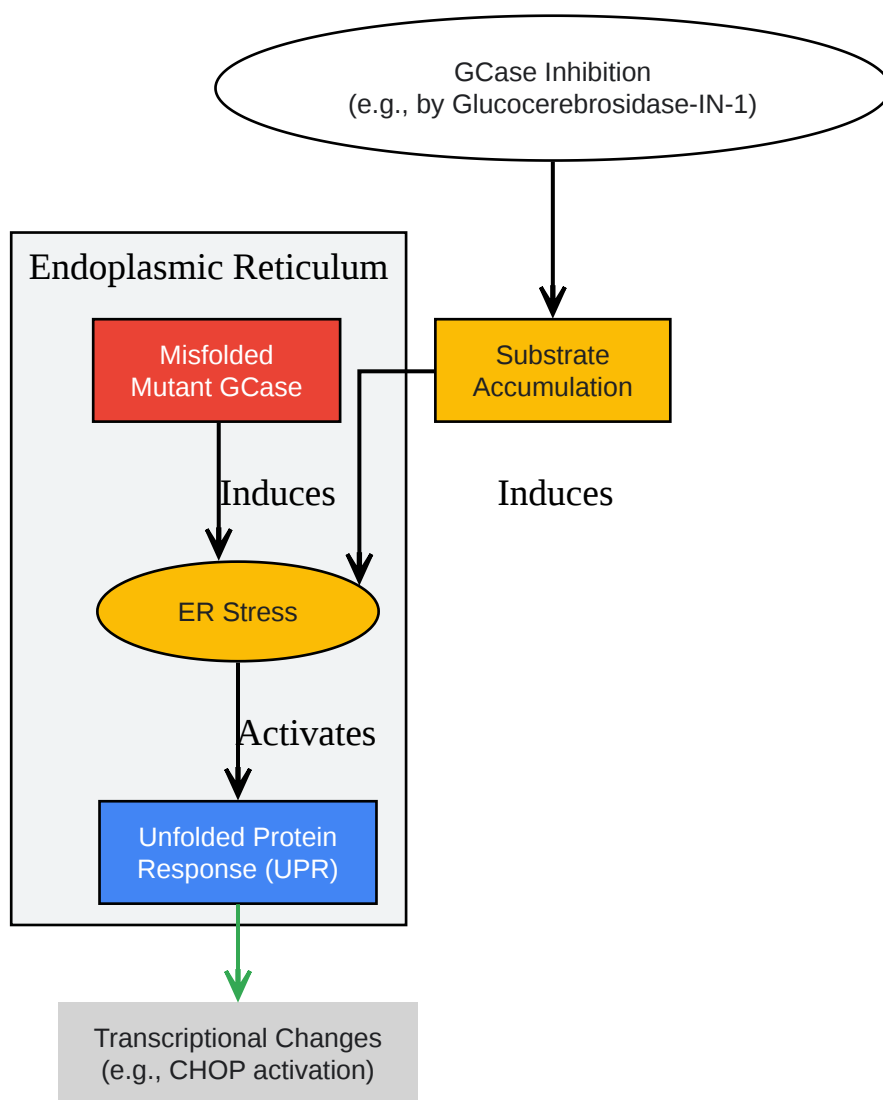
Signaling Pathways and Experimental Workflows

The inhibition of GCase has significant downstream consequences, primarily impacting the processing of α -synuclein and inducing cellular stress responses. The following diagrams illustrate these key pathways and a typical experimental workflow.



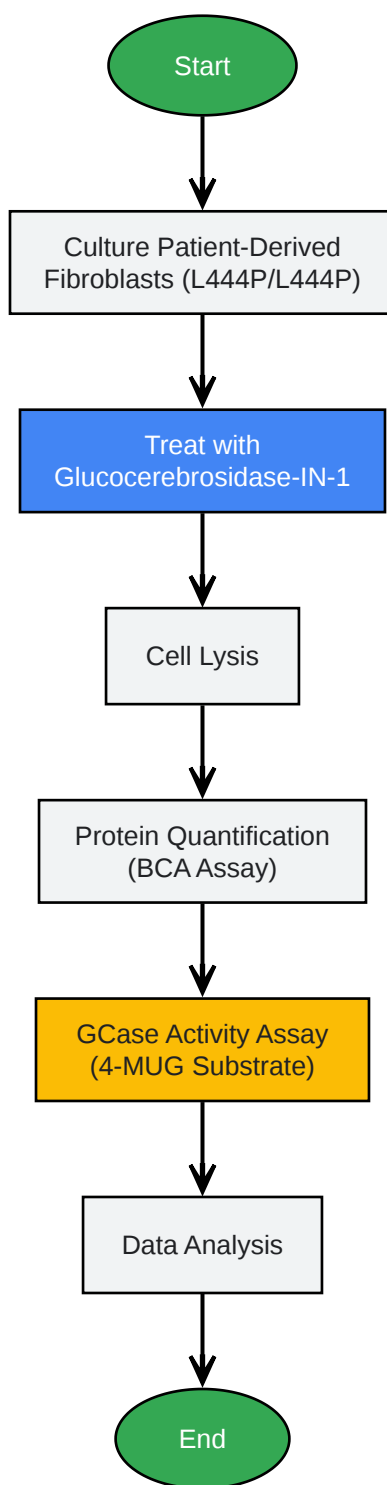
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Bidirectional pathogenic loop between GCase and α -synuclein.



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Induction of ER stress and the Unfolded Protein Response by GCase dysfunction.



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Workflow for assessing GCase activity enhancement in fibroblasts.

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